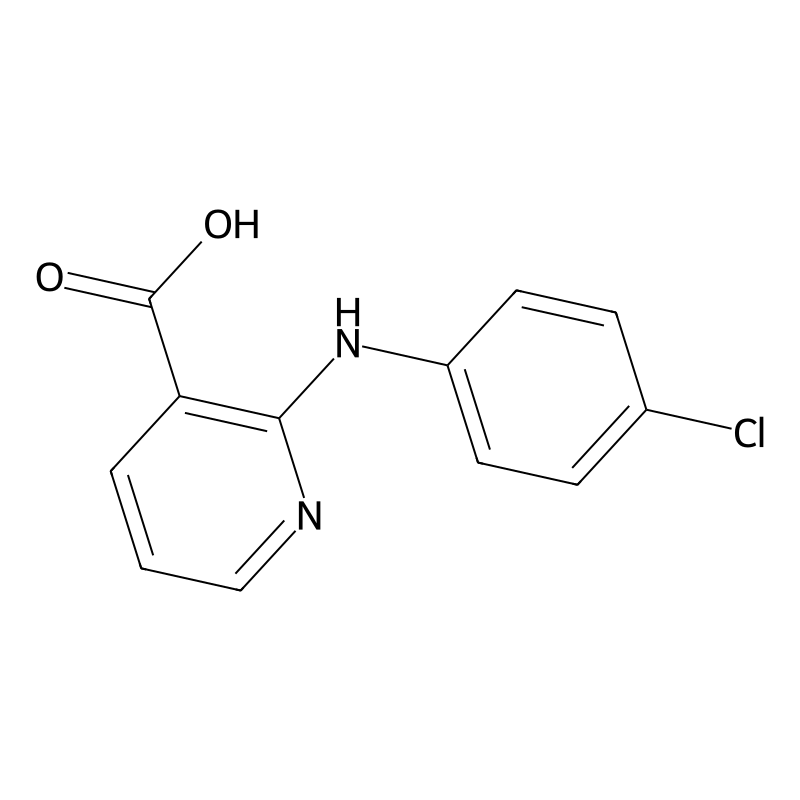2-(4-Chloro-phenylamino)-nicotinic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and characterization:
2-(4-Chloro-phenylamino)-nicotinic acid (2-CPAN) is a small molecule synthesized through various methods, including the reaction of 2-fluoronicotinic acid with 4-chloroaniline in the presence of a suitable base. [] Research has also explored alternative synthetic routes involving microwave irradiation and metal-catalyzed cross-coupling reactions. [] These studies often involve detailed characterization of the synthesized 2-CPAN using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity. [, ]
Biological Activity:
Research suggests that 2-CPAN exhibits various biological activities, making it a potential candidate for further investigation in different scientific fields.
Antimicrobial activity
Studies have reported the potential of 2-CPAN as an antimicrobial agent against various bacterial and fungal strains. [, ] These studies typically evaluate the minimum inhibitory concentration (MIC) of 2-CPAN against different microorganisms to assess its effectiveness.
Antioxidant activity
Research suggests that 2-CPAN possesses antioxidant properties, potentially offering protection against oxidative stress. These studies often employ various in vitro assays to measure the free radical scavenging activity of 2-CPAN.
Enzyme inhibition
-CPAN has been investigated for its potential to inhibit specific enzymes, such as acetylcholinesterase (AChE). AChE inhibition is of interest in the context of Alzheimer's disease and other neurodegenerative disorders.
2-(4-Chloro-phenylamino)-nicotinic acid, also known as 2-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid, is an organic compound belonging to the class of pyridinecarboxylic acids. Its molecular formula is C₁₂H₉ClN₂O₂, and it has a molecular weight of approximately 248.67 g/mol. The compound features a pyridine ring substituted with a chlorophenylamino group at the 2-position and a carboxylic acid at the 3-position, which contributes to its potential biological activity and chemical reactivity .
The chemical reactivity of 2-(4-Chloro-phenylamino)-nicotinic acid can be attributed to its functional groups. The carboxylic acid group can undergo typical reactions such as:
- Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.
- Decarboxylation: Under certain conditions, it may lose carbon dioxide.
- Amide Formation: The carboxylic acid can react with amines to form amides.
The presence of the chlorophenyl group may also allow for electrophilic substitution reactions, where the aromatic ring can react with electrophiles under suitable conditions .
While specific pharmacological data on 2-(4-Chloro-phenylamino)-nicotinic acid is limited, its structural similarity to other nicotinic acid derivatives suggests potential biological activities. Compounds in this class often exhibit:
- Antimicrobial properties: Some nicotinic acid derivatives have shown activity against various bacterial strains.
- Anti-inflammatory effects: Related compounds may modulate inflammatory pathways.
- Cytotoxicity: Certain derivatives have been investigated for their ability to induce apoptosis in cancer cells.
The compound's interaction with biological targets remains an area for further research, particularly in exploring its mechanism of action and therapeutic potential .
Several synthetic routes can be employed to produce 2-(4-Chloro-phenylamino)-nicotinic acid. Common methods include:
- Nucleophilic Substitution: Starting from a suitable pyridine derivative, a nucleophilic substitution reaction can introduce the chlorophenylamino group.
- Carboxylation: The introduction of the carboxylic acid functionality can be achieved through carboxylation reactions involving carbon dioxide.
- Multi-step Synthesis: A combination of reactions including Friedel-Crafts acylation and subsequent functional group transformations can also yield the desired compound.
These methods allow for the modification of reaction conditions to optimize yield and purity .
The applications of 2-(4-Chloro-phenylamino)-nicotinic acid are primarily in research settings, particularly in medicinal chemistry and pharmacology. Potential applications include:
- Pharmaceutical Development: As a lead compound for developing new drugs targeting various diseases.
- Biochemical Research: Investigating its role as a biochemical probe in studying nicotinic pathways.
- Agricultural Chemistry: Exploring its potential as a pesticide or herbicide due to its biological activity.
Further studies are required to fully elucidate its utility in these areas .
- Enzyme Inhibition: The compound may act as an inhibitor for certain cytochrome P450 enzymes, influencing drug metabolism.
- Protein Binding: Its ability to bind to specific proteins could affect cellular signaling pathways.
These interactions warrant further investigation to understand their implications for drug design and therapeutic efficacy .
Several compounds share structural similarities with 2-(4-Chloro-phenylamino)-nicotinic acid, each exhibiting unique properties and activities:
| Compound Name | Structure Description | Biological Activity |
|---|---|---|
| Clonixin | Pyridinemonocarboxylic acid with a chlorophenyl group | Anti-inflammatory |
| Nicotinic Acid | Simple pyridine derivative | Vasodilatory effects |
| 2-Amino-3-pyridinecarboxylic Acid | Amino group at position 2 | Antimicrobial |
Uniqueness
2-(4-Chloro-phenylamino)-nicotinic acid is distinguished by its specific chlorophenyl substitution, which may enhance its biological activity compared to other nicotinic derivatives. Its potential as a dual-action compound (antimicrobial and anti-inflammatory) sets it apart from simpler derivatives like nicotinic acid itself .








